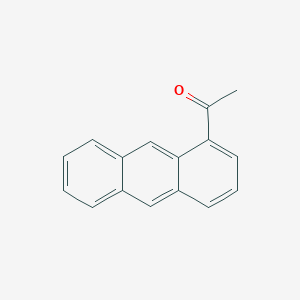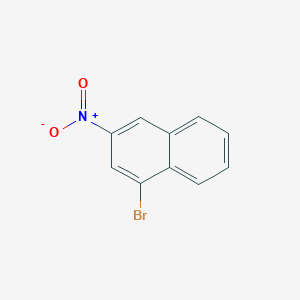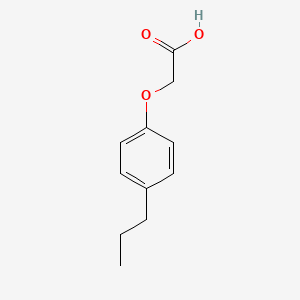
2-Furanmethanol, 5-(aminomethyl)-
説明
“2-Furanmethanol, 5-(aminomethyl)-”, also known as [5-(Aminomethyl)furan-2-yl]methanol, is used in the preparation of substituted putrescines from furans . It has a molecular formula of C6H9NO2 .
Synthesis Analysis
The compound is usually synthesized by the reductive amination of furfural or 5-hydroxymethylfurfural (HMF) with ammonia . A study employed aqueous ammonia to synthesize it by the direct reductive amination of HMF using the non-noble metal Ni/SBA-15 catalyst . The Ni/SBA-15 catalyst displayed higher catalytic selectivity in the reductive amination of HMF to AMF compared to other precious metal catalysts .Molecular Structure Analysis
The molecular structure of “2-Furanmethanol, 5-(aminomethyl)-” can be represented by the InChI string:InChI=1S/C6H9NO2/c7-3-5-1-2-6 (4-8)9-5/h1-2,8H,3-4,7H2 . The Canonical SMILES representation is C1=C (OC (=C1)CO)CN . Chemical Reactions Analysis
The compound is synthesized by the reductive amination of furfural or 5-hydroxymethylfurfural (HMF) with ammonia . A challenging task when synthesizing this furyl primary amine is to enhance the selectivity of the product due to its high nucleophilicity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 127.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 127.063328530 g/mol . The Topological Polar Surface Area is 59.4 Ų .科学的研究の応用
Medicinal Chemistry
[5-(Aminomethyl)furan-2-yl]methanol: is widely used in medicinal chemistry due to its role as a furyl primary amine . The compound is synthesized through the reductive amination of furfural or 5-hydroxymethylfurfural (HMF) with ammonia. Its high nucleophilicity poses a challenge in enhancing the selectivity of the product, which is crucial for developing precise medicinal compounds.
Catalysis
The compound has been studied for its use in catalysis, particularly using non-noble metal catalysts like Ni/SBA-15. This catalyst has shown higher selectivity in the reductive amination of HMF to [5-(aminomethyl)furan-2-yl]methanol compared to precious metal catalysts . Such advancements in catalysis are significant for the sustainable and cost-effective synthesis of this compound.
Biomass Valorization
In the context of biomass conversion and biorefinery, [5-(aminomethyl)furan-2-yl]methanol serves as a valuable platform compound. It is derived from biomass-based feedstocks like HMF, which is a top renewable chemical listed by the U.S. Department of Energy . The compound’s versatility allows for the synthesis of various biofuels, chemicals, and polymers, contributing to the development of sustainable materials.
Synthetic Organic Chemistry
The expertise of synthetic organic chemistry has been applied to convert [5-(aminomethyl)furan-2-yl]methanol into structurally complex molecules with targeted applications. This includes the preparation of biorenewable monomers for polymeric applications, showcasing the compound’s potential in creating new materials from renewable resources .
Green Chemistry
Adhering to the principles of green chemistry, [5-(aminomethyl)furan-2-yl]methanol is synthesized using eco-friendly reagents and reaction conditions. This aligns with the global shift towards environmentally responsible chemical processes and the use of renewable resources .
Pharmaceutical Intermediates
As a key intermediate, [5-(aminomethyl)furan-2-yl]methanol is used in the preparation of various pharmaceutical intermediates. Its bifunctional nature makes it an important precursor for advanced compound synthesis, which is essential in drug development and medicinal applications .
Chemical Modifications
The reactivity patterns of [5-(aminomethyl)furan-2-yl]methanol allow for chemical modifications at its reactive sites. This adaptability is crucial for the synthesis of a wide range of chemicals with specific properties and applications, further expanding its utility in chemical research .
Advanced Materials
The compound’s role as a precursor and intermediate extends to the field of advanced materials. Researchers are exploring its use in the synthesis of N-, O-, and S-containing heterocycles, which are important in the development of new materials with unique properties .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
An efficient NiAl hydrotalcite-derived nickel catalyst has been developed for the direct amination of biomass-based furfuryl alcohol and 5-(aminomethyl)-2-furanmethanol with NH3 via the “hydrogen borrowing” strategy . The synergistic catalysis of Ni0 and Alδ±Al-Oδ− site was of vital importance for the amination of alcohols into corresponding primary amines .
特性
IUPAC Name |
[5-(aminomethyl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMANOVBJYCBOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)CO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332277 | |
| Record name | 2-Furanmethanol, 5-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanmethanol, 5-(aminomethyl)- | |
CAS RN |
88910-22-9 | |
| Record name | 2-Furanmethanol, 5-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(aminomethyl)furan-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




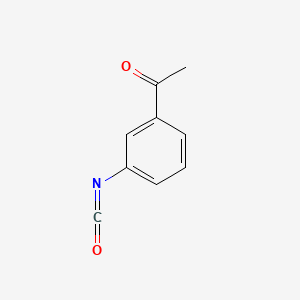



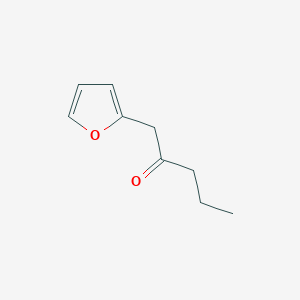




![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)
